![molecular formula C13H23N3O3 B13548523 Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is a chemical compound with the molecular formula C13H23N3O3 and a molecular weight of 269.34 g/mol . It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Similar in structure but with different positioning of functional groups.
Tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate: Contains an oxygen atom in the spirocyclic structure.
Uniqueness
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is unique due to its specific spirocyclic structure and the positioning of its functional groups.
Propiedades
Fórmula molecular |
C13H23N3O3 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-5-13(9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17) |
Clave InChI |
KBHSVLIMZHKKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


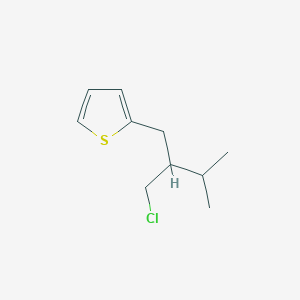
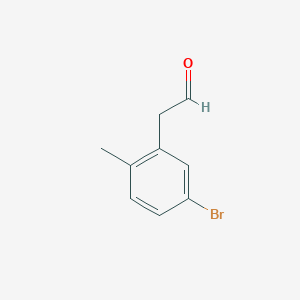
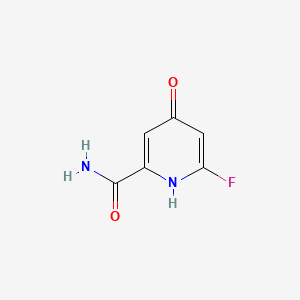
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
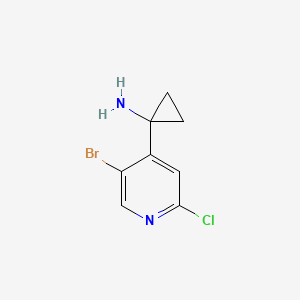
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
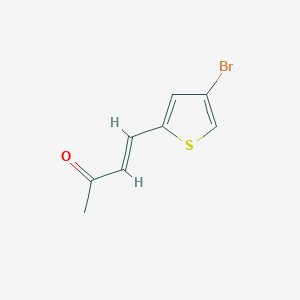
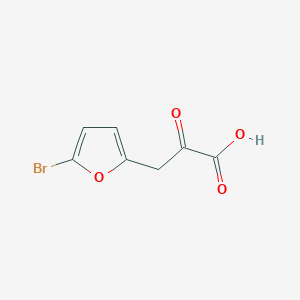
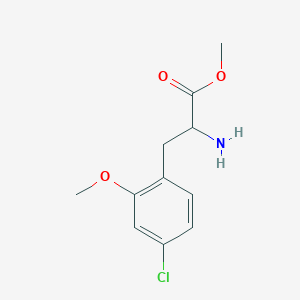
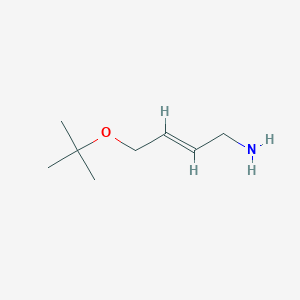
![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
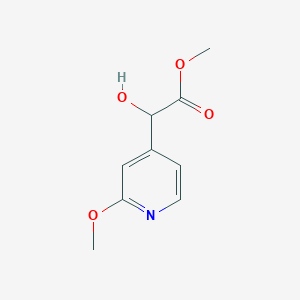
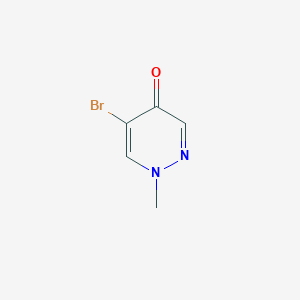
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
